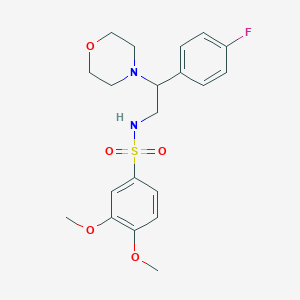

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O5S/c1-26-19-8-7-17(13-20(19)27-2)29(24,25)22-14-18(23-9-11-28-12-10-23)15-3-5-16(21)6-4-15/h3-8,13,18,22H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHIHHGRRMFAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 4-fluoroaniline with 2-chloroethylmorpholine in the presence of a base to form the intermediate, which is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under controlled conditions to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This might include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the morpholinoethyl group can enhance its solubility and bioavailability. The dimethoxybenzenesulfonamide moiety can interact with various enzymes, potentially inhibiting their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s morpholine group improves solubility compared to the pyrimidine-based dimer in .

- Its lower molecular weight and dimethoxy groups may enhance blood-brain barrier penetration relative to the chromenone-containing analog in .

Pharmacological and Computational Insights

: The pyrimidine-sulfonamide dimer exhibited anti-COVID-19 potential via molecular docking against SARS-CoV-2 main protease (binding energy: -8.2 kcal/mol). While the target compound lacks a pyrimidine scaffold, its sulfonamide group could similarly engage in hydrogen bonding with protease active sites.

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholino group and a sulfonamide moiety. Its molecular formula is C18H22FNO4S, with a molecular weight of 367.44 g/mol. The presence of the fluorophenyl group enhances its lipophilicity, which may influence its pharmacokinetic properties.

Research indicates that this compound exhibits activity against various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as protein kinases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced proliferation in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Decreased cytokine production |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of this compound. The compound was tested on several cancer cell lines, including breast and prostate cancer cells. Results showed significant inhibition of cell growth at micromolar concentrations, with an IC50 value indicating potent activity.

Case Study 2: Antimicrobial Efficacy

A separate study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) that was lower than traditional antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, preliminary data suggest it has favorable absorption characteristics and moderate plasma protein binding. Further studies are needed to fully elucidate its metabolic pathways and elimination routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.